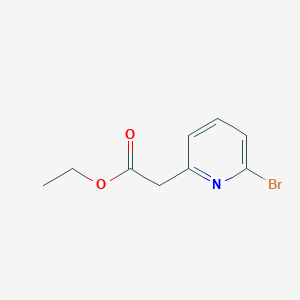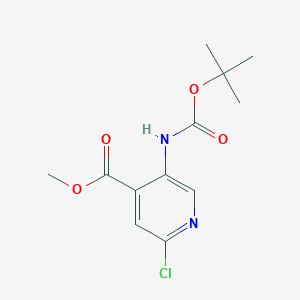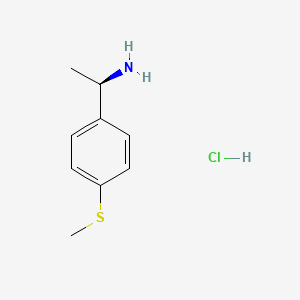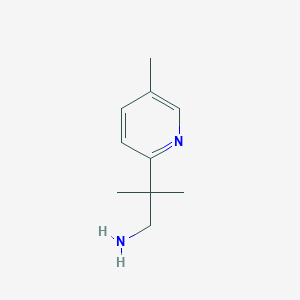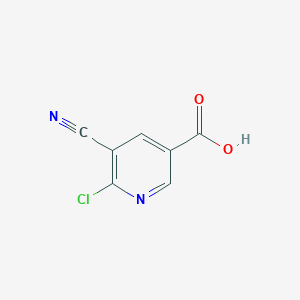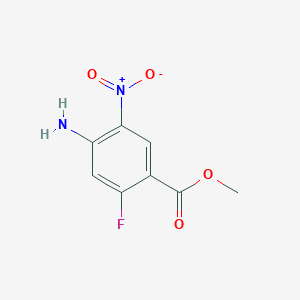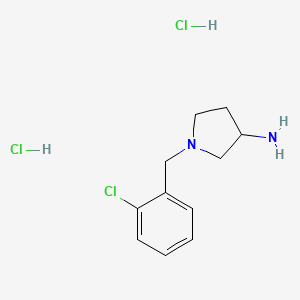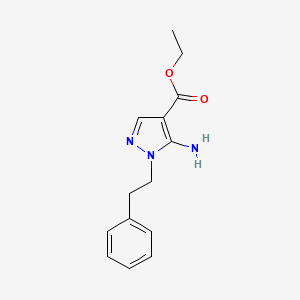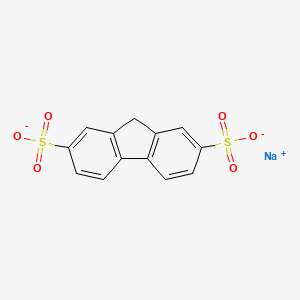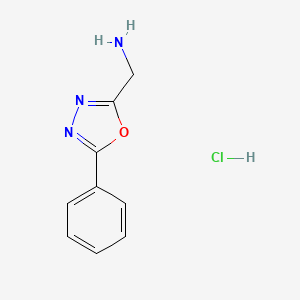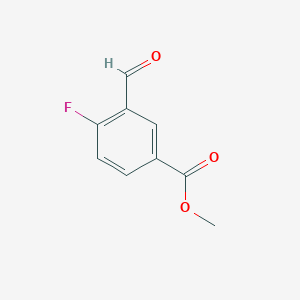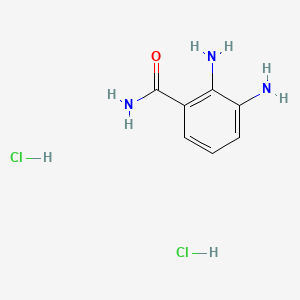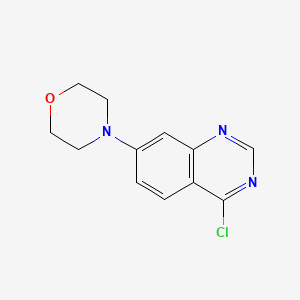
4-(4-Chloroquinazolin-7-yl)morpholine
概要
説明
4-(4-Chloroquinazolin-7-yl)morpholine is a heterocyclic compound with the molecular formula C12H12ClN3O. It is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 4-position and a morpholine ring at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine typically involves the reaction of 4-chloroquinazoline with morpholine. One common method includes dissolving 4-chloroquinazoline in a suitable solvent such as N,N-dimethylformamide (DMF) and adding morpholine. The reaction mixture is then stirred at room temperature for several days to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
4-(4-Chloroquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
4-(4-Chloroquinazolin-7-yl)morpholine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Biological Research: The compound is used to study various biological pathways and molecular targets, including protein tyrosine kinases and other signaling pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Chloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
- 4-(4-Chloroquinolin-7-yl)morpholine
- 4-(4-Chloropyrimidin-7-yl)morpholine
- 4-(4-Chlorobenzyl)morpholine
Uniqueness
4-(4-Chloroquinazolin-7-yl)morpholine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
4-(4-chloroquinazolin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGWQWNINBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
